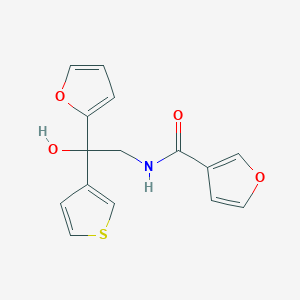

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

Beschreibung

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a structurally complex molecule featuring a central ethyl backbone substituted with two heterocyclic aromatic rings (furan-2-yl and thiophen-3-yl) and a hydroxy group.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-14(11-3-6-19-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-20-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCDRMFCBQSEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=COC=C2)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the thiophene ring: This step often involves the use of thiophene-3-carboxylic acid or its derivatives.

Coupling reactions: The furan and thiophene rings are coupled using reagents such as Grignard reagents or organolithium compounds.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and thiophene moieties have been investigated for their potential as antibacterial agents against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

Case Study: Antitubercular Activity

A study on carboxamide derivatives revealed that specific modifications could enhance antitubercular activity, suggesting that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide might also display similar efficacies . The structure-activity relationship (SAR) studies have shown that the presence of a thiophene ring significantly contributes to the biological activity of these compounds.

Antioxidant Activity

The antioxidant potential of this compound is attributed to the presence of furan and thiophene rings, which may enhance its ability to scavenge free radicals. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Synthesis and Structural Insights

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions, including:

- Formation of Furan and Thiophene Rings : Utilizing methods like cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Carboxamide Formation : Achieved through acylation reactions under controlled conditions.

These synthetic routes are critical for optimizing yield and purity, which are essential for further biological evaluations .

Potential Applications in Materials Science

The unique chemical structure of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide may also find applications in materials science, particularly in the development of organic semiconductors and polymers. The electronic properties imparted by the furan and thiophene rings can be harnessed for creating materials with desirable conductivity and stability .

Wirkmechanismus

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Carboxamide Substituents : The target compound’s furan-3-carboxamide group distinguishes it from analogues like 95a (methyl ester) and 97d (hydrazone linker). The furan-3-carboxamide may enhance hydrogen-bonding capacity compared to ester or hydrazone derivatives .

- Synthetic Complexity : The hydroxyethyl backbone in the target compound introduces steric hindrance, which may lower synthetic yields compared to simpler analogues like 95a (48% yield) .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, insights can be drawn from related molecules:

- NMR Trends : Furan- and thiophene-containing compounds (e.g., 6p and 97d ) exhibit distinct aromatic proton signals in 1H NMR (δ 6.5–8.0 ppm). The hydroxy group in the target compound may cause downfield shifts (~δ 2.0–5.0 ppm) in adjacent protons .

- Solubility : Carboxamide derivatives (e.g., 97d ) generally exhibit moderate solubility in polar solvents (e.g., DMSO), whereas ester analogues (e.g., 95a ) may show higher lipophilicity .

Biologische Aktivität

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃S |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 1251557-91-1 |

This compound features a furan ring, a thiophene moiety, and a hydroxyl group, which are known to contribute to various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that compounds with furan and thiophene rings exhibit significant antimicrobial properties. The presence of these heterocycles enhances the interaction with microbial cell membranes or specific enzymes, leading to inhibition of growth. For instance, similar derivatives have shown activity against various bacterial strains and fungi, suggesting that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide may have comparable effects.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide may involve:

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : The ability to bind to specific receptors can lead to altered cellular responses, impacting processes such as inflammation and cell proliferation.

- Oxidative Stress Reduction : The antioxidant properties attributed to the furan and thiophene moieties could help in reducing oxidative stress in cells, thus protecting against damage associated with cancer and other diseases.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

- Inhibition of Carbonic Anhydrase : Research indicates that related compounds can inhibit carbonic anhydrase isoenzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition is significant for therapeutic applications in conditions like glaucoma.

- Antimicrobial Activity : A study on derivatives showed effective inhibition against various pathogens, demonstrating the relevance of structural components like furan and thiophene in enhancing antimicrobial efficacy .

- Anticancer Studies : Investigations into similar furan-thiophene derivatives revealed significant cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-3-carboxamide and related heterocyclic carboxamides?

A1. Synthesis typically involves coupling a furan/thiophene-containing amine with a carboxamide precursor. For example:

- Reagent choice : Use acyl chlorides (e.g., thiophene/furan carbonyl chlorides) reacted with amines under reflux in acetonitrile or DMF .

- Procedure : Equimolar reactants, refluxed for 1–3 hours, followed by solvent evaporation to yield crystalline products. Purity is confirmed via recrystallization .

- Key steps : Monitor reaction progress using TLC and characterize intermediates via NMR (300 MHz, CDCl) to confirm regioselectivity and stereochemistry .

Q. Q2. How is the structural integrity of this compound validated in academic research?

A2. Structural validation relies on:

- Spectroscopy : and NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 5.0–6.0 ppm). IR spectroscopy detects amide C=O stretches (~1650–1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve dihedral angles between aromatic rings (e.g., furan-thiophene dihedral angles ~8–16°) and hydrogen-bonding motifs (e.g., S(6) ring motifs) .

- Mass spectrometry : HRMS (EI) to confirm molecular weight (e.g., m/z calculated within ±0.001 Da) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data arising from NMR and X-ray crystallography for this compound?

A3. Contradictions often stem from:

- Dynamic vs. static structures : NMR captures solution-state conformers (e.g., rotamers), while SCXRD shows solid-state packing. Use variable-temperature NMR to assess dynamic behavior .

- Impurity interference : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and cross-validate with HRMS .

- Stereochemical ambiguity : Compare experimental SCXRD dihedral angles (e.g., 13.5° for benzene-thiophene) with computational models (DFT at B3LYP/6-311+G(d,p)) .

Q. Q4. What strategies optimize the yield of this compound in multi-step syntheses?

A4. Yield optimization involves:

- Protecting groups : Protect hydroxyl or amine groups (e.g., tert-butyldimethylsilyl for -OH) to prevent side reactions during coupling steps .

- Catalysis : Use nBuLi (1.1 equiv) for deprotonation in Feist-Benary cyclization to achieve >60% yield and >98:2 E/Z selectivity .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity; microwave-assisted synthesis reduces reaction time .

Q. Q5. How do intermolecular interactions (e.g., C–H⋯O/S) influence the compound’s crystallographic packing and stability?

A5. Non-classical interactions dominate:

- C–H⋯O/S bonds : Stabilize layered packing (e.g., parallel to (010) plane) and contribute to melting point consistency (~397 K) .

- Weak interactions : Use Hirshfeld surface analysis to quantify contributions (e.g., 15% S⋯H contacts in thiophene derivatives) .

- Thermal stability : Correlate TGA/DSC data with packing density; dense π-stacking improves thermal resistance .

Pharmacological and Biological Research

Q. Q6. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A6. Prioritize assays based on structural analogs:

Q. Q7. How can researchers address low solubility in aqueous buffers during bioactivity studies?

A7. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) with PBS; confirm stability via UV-Vis (λmax ~250–300 nm in CHCN) .

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) to improve bioavailability .

Data Analysis and Reporting

Q. Q8. What statistical methods are recommended for analyzing conflicting bioactivity data across replicates?

A8. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.